3-Bromo-5-nitroisonicotinonitrile

Catalog No.
S12158877
CAS No.
M.F
C6H2BrN3O2
M. Wt
228.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-nitroisonicotinonitrile

Product Name

3-Bromo-5-nitroisonicotinonitrile

IUPAC Name

3-bromo-5-nitropyridine-4-carbonitrile

Molecular Formula

C6H2BrN3O2

Molecular Weight

228.00 g/mol

InChI

InChI=1S/C6H2BrN3O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H

InChI Key

DPELWHDVOHLIFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)[N+](=O)[O-]

3-Bromo-5-nitroisonicotinonitrile is a chemical compound belonging to the class of pyridine derivatives. It has the molecular formula C7H3BrN4O2C_7H_3BrN_4O_2 and a molecular weight of approximately 232.03 g/mol. The structure consists of a pyridine ring substituted with a bromine atom, a nitro group, and two cyano groups, which contribute to its unique chemical properties and potential applications in various fields.

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the biological activity and properties of the compound.
  • Cyclization Reactions: The presence of cyano groups allows for cyclization reactions, potentially leading to the formation of heterocyclic compounds.

These reactions highlight the versatility of 3-Bromo-5-nitroisonicotinonitrile in synthetic organic chemistry.

The biological activity of 3-Bromo-5-nitroisonicotinonitrile has been explored in various studies. The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for pharmaceutical development. Its structural features, particularly the nitro group, are known to enhance biological activity by influencing the interaction with biological targets.

Several methods are available for synthesizing 3-Bromo-5-nitroisonicotinonitrile:

  • Nitration of 3-Bromoisonicotinonitrile: This method involves treating 3-bromoisonicotinonitrile with a nitrating agent (e.g., nitric acid) to introduce the nitro group.
  • Bromination of 5-Nitroisonicotinonitrile: In this approach, 5-nitroisonicotinonitrile is brominated using bromine or brominating agents in suitable solvents.
  • Multi-step Synthesis: A more complex route may involve multiple steps, including the formation of intermediates that are subsequently converted into 3-Bromo-5-nitroisonicotinonitrile.

These synthesis methods allow for the production of this compound with varying degrees of yield and purity.

3-Bromo-5-nitroisonicotinonitrile has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for use in developing new drugs targeting various diseases.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Its potential use in agrochemicals may help develop new pesticides or herbicides.

Studies on the interactions of 3-Bromo-5-nitroisonicotinonitrile with biological molecules are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Investigating how efficiently the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining any adverse effects on living organisms, which is essential for its potential pharmaceutical applications.

Several compounds share structural similarities with 3-Bromo-5-nitroisonicotinonitrile. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-BromonicotinonitrileC6H3BrN2C_6H_3BrN_2Lacks nitro group; simpler structure
5-NitropicolinonitrileC6H4N2O2C_6H_4N_2O_2Lacks bromine; different reactivity
5-Bromo-6-methylpicolinonitrileC7H6BrN2C_7H_6BrN_2Contains methyl instead of nitro group
6-(Bromomethyl)nicotinonitrileC7H6BrN2C_7H_6BrN_2Different substitution pattern
5-Chloro-2-cyano-3-nitropyridineC6H4ClN3O2C_6H_4ClN_3O_2Chlorine instead of bromine; different properties

The unique combination of bromine and nitro groups in 3-Bromo-5-nitroisonicotinonitrile enhances its reactivity and biological activity compared to these similar compounds. This makes it a valuable candidate for further research and application in medicinal chemistry and related fields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

226.93304 g/mol

Monoisotopic Mass

226.93304 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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